4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide
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Overview
Description
4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide is a complex organic compound with the molecular formula C20H13N3O3S2 and a molecular weight of 407.473 g/mol . This compound is notable for its unique structure, which includes a benzothiazole moiety, a cyano group, and a furyl group, all connected to a benzenesulfonamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the cyano group, and the coupling of the furyl and benzenesulfonamide moieties. One common synthetic route involves the Knoevenagel condensation reaction, where the benzothiazole aldehyde reacts with a cyanoacetic acid derivative in the presence of a base to form the cyanoethenyl intermediate. This intermediate is then coupled with the furyl and benzenesulfonamide groups under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of cellular processes. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide can be compared with other similar compounds, such as:
- N-Benzothiazol-2-YL-4-Methyl-Benzenesulfonamide
- 2-(5-(1,3-Benzothiazol-2-YL)-2-Furyl)-1,3-Benzothiazole
- 2-(8-(1,3-Benzothiazol-2-YL)Dibenzo(B,D)Furan-2-YL)-1,3-Benzothiazole These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzothiazole, cyano, furyl, and benzenesulfonamide moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13N3O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13N3O3S2/c21-12-14(20-23-17-3-1-2-4-19(17)27-20)11-15-7-10-18(26-15)13-5-8-16(9-6-13)28(22,24)25/h1-11H,(H2,22,24,25)/b14-11+ |
InChI Key |
FIFSWXQWAAINEY-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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